1-HYDROXY-2-(4-METHOXYBENZOYL)-2,5-DIMETHYL-4-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE
Overview
Description
1-HYDROXY-2-(4-METHOXYBENZOYL)-2,5-DIMETHYL-4-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE is a complex organic compound characterized by its unique structure, which includes a methoxybenzoyl group, a thiophene ring, and an imidazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-HYDROXY-2-(4-METHOXYBENZOYL)-2,5-DIMETHYL-4-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the methoxybenzoyl and thiophene groups. Common reagents used in these reactions include:
Imidazole: The starting material for the imidazole core.
Methoxybenzoyl chloride: Used to introduce the methoxybenzoyl group.
Thiophene-2-carboxylic acid: Used to introduce the thiophene ring.
Catalysts and solvents: Such as pyridine, dichloromethane, and triethylamine, to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production.
Chemical Reactions Analysis
Types of Reactions
1-HYDROXY-2-(4-METHOXYBENZOYL)-2,5-DIMETHYL-4-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and thiophene groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.
Scientific Research Applications
1-HYDROXY-2-(4-METHOXYBENZOYL)-2,5-DIMETHYL-4-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-HYDROXY-2-(4-METHOXYBENZOYL)-2,5-DIMETHYL-4-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with a sulfonamide group, known for their antibacterial properties.
Benzimidazoles: Compounds with a benzimidazole core, used in various pharmaceutical applications.
Thiazoles: Compounds with a thiazole ring, known for their diverse biological activities.
Uniqueness
1-HYDROXY-2-(4-METHOXYBENZOYL)-2,5-DIMETHYL-4-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE is unique due to its combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
IUPAC Name |
(3-hydroxy-2,4-dimethyl-1-oxido-5-thiophen-2-yl-4H-imidazol-1-ium-2-yl)-(4-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11-15(14-5-4-10-24-14)19(22)17(2,18(11)21)16(20)12-6-8-13(23-3)9-7-12/h4-11,21H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHVFKNTNUSOMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=[N+](C(N1O)(C)C(=O)C2=CC=C(C=C2)OC)[O-])C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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